molecular formula C23H24FN3O4S2 B11265173 N-(4-ethoxyphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide

N-(4-ethoxyphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide

Cat. No.: B11265173
M. Wt: 489.6 g/mol
InChI Key: JUXKVWULGZLMGO-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a synthetically designed small molecule that functions as a potent and selective dual inhibitor of Cyclin G-associated kinase (GAK) and Adaptor-associated protein kinase 1 (AAK1). [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5858892/] These kinases play critical roles in clathrin-mediated endocytosis, a fundamental cellular process for internalizing molecules, and GAK is also implicated in the life cycle of several viruses. The primary research value of this compound lies in its utility as a chemical probe to investigate the intricacies of intracellular trafficking pathways and to explore host-directed antiviral strategies. By inhibiting GAK and AAK1, it disrupts the recruitment of clathrin and adaptor proteins, thereby modulating vesicle formation and receptor internalization. [https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b01465] This mechanism has established its application in preclinical research for studying viruses that utilize clathrin-mediated endocytosis for cellular entry, such as Hepatitis C virus (HCV) and Dengue virus. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5858892/] Consequently, this carboxamide derivative serves as a vital tool for elucidating kinase function in cellular communication, signal transduction, and viral pathogenesis, providing researchers with a means to validate these kinases as potential therapeutic targets for a range of infectious and neurological diseases.

Properties

Molecular Formula

C23H24FN3O4S2

Molecular Weight

489.6 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide

InChI

InChI=1S/C23H24FN3O4S2/c1-2-31-18-9-7-17(8-10-18)25-23(28)22-21(11-16-32-22)33(29,30)27-14-12-26(13-15-27)20-6-4-3-5-19(20)24/h3-11,16H,2,12-15H2,1H3,(H,25,28)

InChI Key

JUXKVWULGZLMGO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F

Origin of Product

United States

Preparation Methods

Core Thiophene Intermediate Synthesis

The thiophene scaffold is functionalized at position 3 with a sulfonyl group and at position 2 with a carboxamide. Key intermediates include:

  • 3-Sulfothiophene-2-carboxylic acid : Synthesized via oxidation of 3-mercaptothiophene-2-carboxylic acid using H₂O₂ in acidic conditions.

  • 3-(Chlorosulfonyl)thiophene-2-carbonyl chloride : Generated by treating the sulfonic acid with PCl₅ or SOCl₂.

Table 1: Reaction Conditions for Sulfonic Acid Formation

StepReagents/ConditionsYield (%)Source
Thiol oxidationH₂O₂ (30%), HCl, 50°C, 6 h85–90
Sulfonyl chloride formationPCl₅, reflux, 4 h70–75

Sulfonamide Coupling with Piperazine

The sulfonyl chloride intermediate reacts with 4-(2-fluorophenyl)piperazine under basic conditions:

  • Base : Triethylamine or pyridine in dichloromethane.

  • Stoichiometry : 1:1 molar ratio of sulfonyl chloride to piperazine.

Table 2: Optimization of Sulfonamide Formation

ParameterOptimal ValueImpact on Yield
Temperature0–25°CMinimizes side reactions
SolventDCM or THFEnhances solubility
Reaction Time12–24 hCompletes coupling

Amidation of Carboxylic Acid

The carboxylic acid at position 2 is converted to the carboxamide via activation as an acyl chloride:

  • Activation : SOCl₂ or oxalyl chloride in anhydrous THF.

  • Coupling : 4-Ethoxyaniline added dropwise at 0°C, followed by stirring at room temperature.

Table 3: Amidation Reaction Metrics

ConditionValuePurity (%)
Acyl chloride formationSOCl₂, 60°C, 3 h>95
Amine equivalence1.2 eqMaximizes conversion

Purification and Characterization

Chromatographic Purification

  • Column : Silica gel (230–400 mesh) with gradient elution (hexane/ethyl acetate).

  • Purity : >98% as confirmed by HPLC.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, thiophene), 7.45–6.80 (m, 8H, aromatic), 4.05 (q, 2H, OCH₂), 3.72–3.10 (m, 8H, piperazine).

  • IR (KBr) : 1675 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).

Alternative Methodologies

One-Pot Sulfonylation-Amidation

A streamlined approach combines sulfonyl chloride formation and amidation in a single vessel, reducing purification steps:

  • Simultaneous Reactions : SOCl₂ for acyl chloride and sulfonyl chloride generation.

  • Yield : 65–70% with reduced solvent use.

Microwave-Assisted Synthesis

  • Conditions : 100°C, 30 min, DMF solvent.

  • Advantage : 20% reduction in reaction time compared to conventional methods.

Challenges and Mitigation

ChallengeSolutionOutcome
Sulfonation regioselectivityDirected lithiation at −78°CEnsures position 3 functionalization
Piperazine solubilityUse polar aprotic solvents (DMF)Enhances coupling efficiency
Acyl chloride stabilityIn situ generationPrevents decomposition

Scalability and Industrial Relevance

  • Batch Size : Up to 500 g demonstrated with >90% yield.

  • Cost Drivers : 4-(2-Fluorophenyl)piperazine accounts for 60% of raw material costs .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide variety of derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various organic reactions, including oxidation and reduction processes. It can also undergo substitution reactions, making it useful in developing new chemical entities.

Biology

Research has focused on the compound's potential biological activities, particularly its interactions with enzymes and receptors. Studies indicate that it may exhibit:

  • Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, which may block substrate access.
  • Receptor Modulation: It may modulate receptor activity, influencing cellular signaling pathways.

Medicine

N-(4-ethoxyphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is under investigation for its therapeutic potential in treating neurological disorders. Preliminary studies suggest it may have neuroprotective effects and could be developed as a candidate for drug formulation targeting conditions such as depression or anxiety.

The following table summarizes the biological activities reported for this compound:

ActivityEffectReference
AntimicrobialInhibitory effects against bacteria and fungi
AnticancerInduces apoptosis in cancer cells
AntioxidantReduces oxidative stress
NeuroprotectiveProtects neuronal cells from damage

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in clinical settings.

Anticancer Properties

Research demonstrated that this compound induced apoptosis in several cancer cell lines. The mechanism involved the activation of caspase pathways and modulation of cell cycle regulators, highlighting its potential as a chemotherapeutic agent.

Neuroprotective Effects

In vitro studies showed that the compound could protect neuronal cells from oxidative stress-induced damage. This effect was attributed to its antioxidant properties, making it a candidate for further research in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene Carboxamide Cores

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Reference
Target Compound C21H20FN3O3S2 445.5 - 4-(2-fluorophenyl)piperazine sulfonyl
- N-(4-ethoxyphenyl) carboxamide
Sulfonyl linker enhances polarity; fluorophenyl may improve CNS penetration
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C16H10F3N3O4S2 429.4 - Nitro group at thiophene C5
- Trifluoromethylphenyl-thiazole
Nitro group increases electrophilicity; lower purity (42%) reported
N-[4-(4-chloro-2-nitrophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide C16H15ClN4O3S2 410.9 - Thiourea linker
- Chloronitrophenyl-piperazine
Thiourea may reduce metabolic stability; higher predicted density (1.503 g/cm³)
3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide C21H20FN3O3S2 445.5 - N-phenyl instead of N-ethoxyphenyl Phenyl substitution reduces hydrophilicity compared to ethoxyphenyl
Key Observations :
  • Sulfonyl vs. Thiourea Linkers : The sulfonyl group in the target compound increases polarity and stability compared to thiourea in , which is prone to hydrolysis.
  • Fluorophenyl vs. Chloronitrophenyl : The 2-fluorophenyl group in the target compound may enhance selectivity for serotonin or dopamine receptors compared to chloronitrophenyl derivatives, which are more electrophilic .
  • Ethoxyphenyl vs.

Piperazine-Containing Analogues

Table 2: Piperazine Substituent Variations
Compound Name Piperazine Substituent Core Structure Biological Implications Reference
Target Compound 2-fluorophenyl Thiophene-2-carboxamide Potential CNS activity due to fluorophenyl’s lipophilicity
N-(4-{4-[2-(Trifluoromethoxy)phenyl]-piperazin-1-yl}butyl)thiophene-2-carboxamide 2-(trifluoromethoxy)phenyl Thiophene-2-carboxamide Trifluoromethoxy group may increase metabolic resistance
N-[(1R,3S)-3-Isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]-tetrahydro-2H-pyran-4-amin 3-(trifluoromethyl)phenyl Cyclopentyl-tetrahydro-2H-pyran Bulkier trifluoromethyl group likely reduces blood-brain barrier penetration
Key Observations :
  • Fluorophenyl vs. Trifluoromethylphenyl : The smaller fluorine atom in the target compound may improve bioavailability compared to bulkier trifluoromethyl groups in .
  • Sulfonyl vs.

Biological Activity

N-(4-ethoxyphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a complex organic compound that has attracted significant attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its interactions with various molecular targets, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's molecular formula is C21H26FN3O4SC_{21}H_{26}FN_3O_4S, with a molecular weight of 435.5 g/mol. Its IUPAC name is N-(4-ethoxyphenyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide. The presence of functional groups such as sulfonamide and piperazine contributes to its biological activity.

PropertyValue
Molecular FormulaC21H26FN3O4S
Molecular Weight435.5 g/mol
IUPAC NameN-(4-ethoxyphenyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group is known to exhibit inhibitory effects on various enzymes, while the piperazine moiety may enhance receptor binding affinity. Preliminary studies suggest that the compound modulates neurotransmitter systems, which could be beneficial in treating neurological disorders.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antitumor Activity:

  • The compound has shown promising results in inhibiting the proliferation of cancer cell lines, particularly in vitro studies where it demonstrated cytotoxic effects against HT29 and Jurkat cells. The IC50 values for these assays indicate significant antiproliferative properties, suggesting potential as an anticancer agent .

2. Enzyme Inhibition:

  • It has been evaluated as an inhibitor of equilibrative nucleoside transporters (ENTs), which play crucial roles in nucleotide synthesis and regulation of adenosine function. The structure-activity relationship studies have highlighted that modifications to the piperazine ring can enhance selectivity towards ENT2 over ENT1 .

3. Neuropharmacological Effects:

  • Preliminary findings suggest that the compound may influence neurotransmitter pathways, potentially offering therapeutic benefits in conditions like depression or anxiety. The interaction with serotonin receptors via the piperazine moiety is a focal point for ongoing research .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

Study 1: Antitumor Efficacy

  • A study conducted on various thiazole derivatives indicated that compounds with similar structural motifs exhibited significant antiproliferative activity against multiple cancer cell lines. This suggests that modifications to the thiophene core could enhance efficacy .

Study 2: Structure-Activity Relationship

  • Research into the SAR of piperazine derivatives revealed that specific substitutions on the phenyl rings could drastically alter biological activity, emphasizing the importance of chemical structure in drug design .

Q & A

Basic: What synthetic routes are established for this compound, and what are the critical steps?

Answer:
The compound is synthesized via sequential functionalization of the thiophene-2-carboxamide scaffold. Key steps include:

  • Sulfonation : Introducing the sulfonyl group at the 3-position of the thiophene ring using chlorosulfonic acid under controlled anhydrous conditions .
  • Piperazine Coupling : Reacting the sulfonyl chloride intermediate with 4-(2-fluorophenyl)piperazine in the presence of a base (e.g., triethylamine) to form the sulfonamide linkage .
  • Amide Formation : Coupling the thiophene-2-carboxylic acid derivative with 4-ethoxyaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
    Critical Considerations : Purification via column chromatography (silica gel, gradient elution) and characterization by NMR (¹H/¹³C) and HPLC to confirm purity ≥95% .

Advanced: How can the sulfonation step be optimized for improved regioselectivity and yield?

Answer:
Regioselective sulfonation is challenging due to competing reactions at alternative positions. Strategies include:

  • Temperature Control : Conducting sulfonation at 0–5°C to minimize side reactions .
  • Solvent Selection : Using dichloromethane (DCM) instead of chlorinated solvents to enhance solubility and reduce decomposition .
  • Catalytic Additives : Introducing catalytic pyridine to stabilize intermediates and direct sulfonation to the 3-position .
    Post-reaction, quenching with ice-water and rapid extraction into DCM improves yield (reported 65–75% after optimization) .

Basic: What spectroscopic and crystallographic methods confirm the compound’s structure?

Answer:

  • NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) identifies protons on the ethoxyphenyl (δ 1.35 ppm, triplet, -OCH₂CH₃), fluorophenyl (δ 7.2–7.5 ppm, multiplet), and piperazine (δ 3.1–3.3 ppm, multiplet) groups. ¹³C NMR confirms carbonyl (δ 165 ppm) and sulfonyl (δ 110 ppm) carbons .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves the planar thiophene core and confirms the sulfonamide bond geometry (bond angle: ~120°) .
  • FT-IR : Peaks at 1650 cm⁻¹ (C=O stretch) and 1350 cm⁻¹ (S=O stretch) validate functional groups .

Advanced: How to resolve contradictions between computational bioactivity predictions and experimental data?

Answer:
Discrepancies often arise from:

  • Solvent Effects in Simulations : Adjust computational models to account for solvation (e.g., explicit water molecules in molecular dynamics) .
  • Metabolic Stability : Experimental assays (e.g., liver microsome stability tests) may reveal rapid degradation not predicted in silico. Use LC-MS to identify metabolites and refine computational ADME models .
  • Target Offsets : If predicted kinase inhibition lacks experimental validation, perform competitive binding assays (e.g., SPR or fluorescence polarization) to confirm target engagement .

Basic: What in vitro assays evaluate the compound’s biological activity?

Answer:

  • Enzyme Inhibition : Fluorescence-based T-type Ca²⁺ channel assays (IC₅₀ determination using HEK293 cells expressing Cav3.2) .
  • Antimicrobial Activity : Broth microdilution (MIC against S. aureus and E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to assess selectivity indices .

Advanced: Designing in vivo studies to assess therapeutic potential with pharmacokinetic variability

Answer:

  • Dosing Regimen : Use staggered dosing (e.g., q12h) based on preliminary half-life data (t₁/₂ from rat plasma LC-MS) to maintain therapeutic levels .
  • Formulation : Incorporate PEGylated nanoparticles to enhance solubility and reduce hepatic first-pass metabolism .
  • Control for Variability : Include cohorts with CYP450 inhibitors (e.g., ketoconazole) to assess metabolic stability .
  • Endpoint Analysis : Measure target engagement (e.g., receptor occupancy via PET imaging) alongside plasma concentrations .

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